

An In-depth Technical Guide to 2,3,3,5-Tetramethyl-3H-indole

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Compound of Interest

Compound Name: 2,3,3,5-Tetramethyl-3h-indole

Cat. No.: B1330159

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This technical guide provides a comprehensive overview of **2,3,3,5-tetramethyl-3H-indole**, also known as 2,3,3,5-tetramethylindolenine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the synthesis, chemical and physical properties, and spectroscopic data of the compound. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in current literature, this guide will touch upon the broader context of indole derivatives in biomedical research.

Introduction to Indole Derivatives

The indole nucleus is a fundamental structural motif found in a vast array of natural products and synthetic compounds with significant biological activity.^{[1][2]} This heterocyclic scaffold, consisting of a fused benzene and pyrrole ring, is a key component in many pharmaceuticals, including treatments for migraines, cancer, and hypertension.^{[3][4][5]} The diverse therapeutic applications of indole derivatives stem from their ability to interact with various biological targets, making them a cornerstone in modern drug discovery.^{[2][5]}

Synthesis of 2,3,3,5-Tetramethyl-3H-indole

The primary method for the synthesis of **2,3,3,5-tetramethyl-3H-indole** is the Fischer indole synthesis.^{[6][7][8]} This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.^{[6][7]}

Experimental Protocol: Fischer Indole Synthesis

The following protocol for the synthesis of **2,3,3,5-tetramethyl-3H-indole** is based on the work of Sajjadifar et al. (2010).^[6]

Materials:

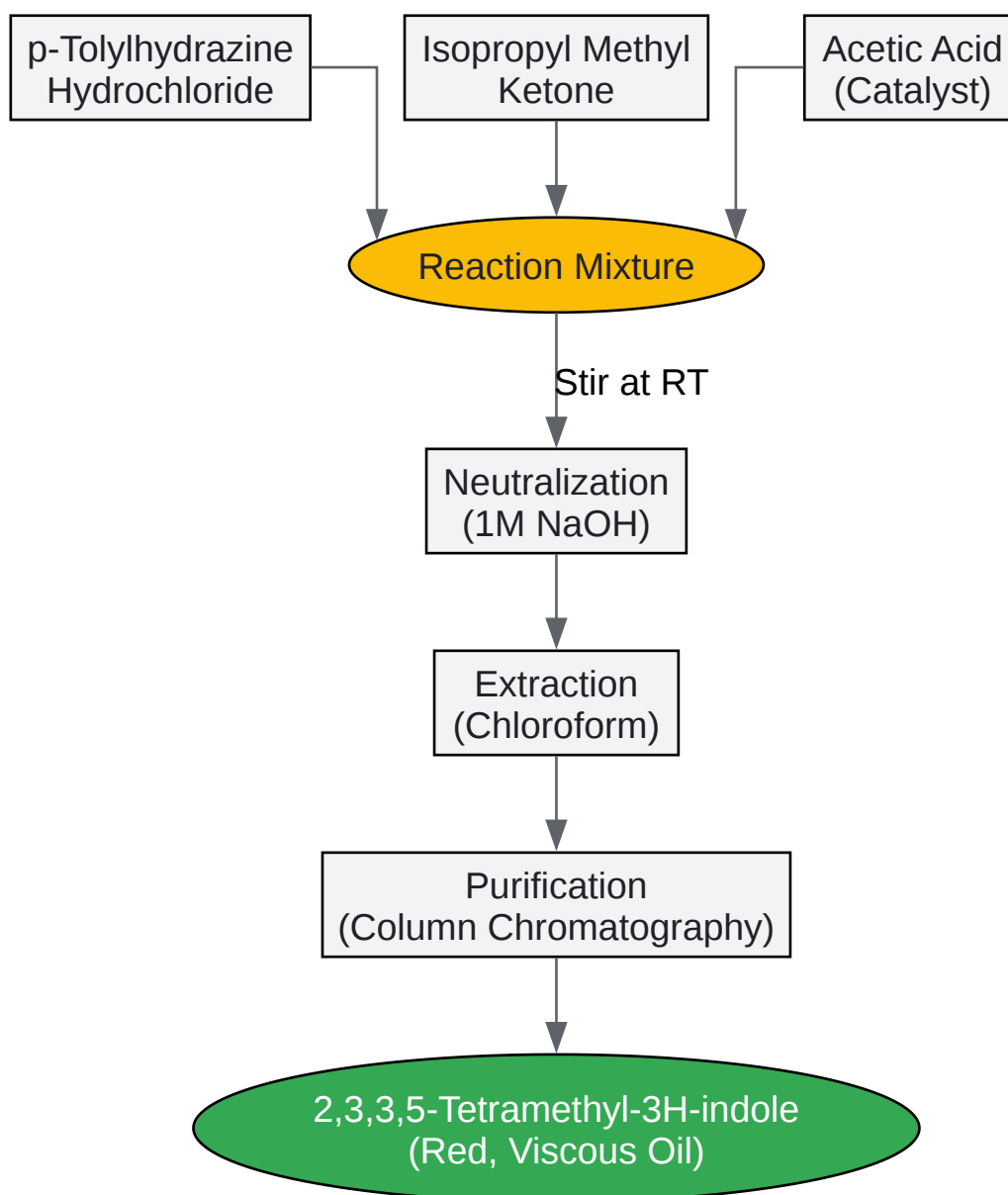
- p-Tolylhydrazine hydrochloride
- Isopropyl methyl ketone (3-methyl-2-butanone)
- Acetic acid
- Sodium hydroxide (1 M solution)
- Chloroform
- Silica gel for chromatography
- Eluent: Toluene-Ethyl acetate (9:1)

Procedure:

- In a suitable reaction vessel, dissolve p-tolylhydrazine hydrochloride in acetic acid.
- Add isopropyl methyl ketone to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, neutralize the mixture with a 1 M solution of sodium hydroxide.
- Dilute the mixture with water.
- Extract the product with chloroform (3 x 100 mL).
- Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

- Concentrate the organic extract under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a toluene-ethyl acetate (9:1) mixture as the eluent.
- The final product is obtained as a red, viscous oil.[6]

Reaction Workflow



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Fischer Indole Synthesis Workflow

Chemical and Physical Properties

A summary of the known chemical and physical properties of **2,3,3,5-tetramethyl-3H-indole** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₅ N	[6]
Molecular Weight	173.2542 g/mol	[6]
Appearance	Red, viscous oil	[6]
TLC Rf	0.22 (Toluene-Ethyl acetate 9:1)	[6]
Elemental Analysis	C: 83.19%, H: 8.73%, N: 8.08%	[6]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3,3,5-tetramethyl-3H-indole** as reported by Sajjadifar et al. (2010).[6]

UV-Vis Spectroscopy

Solvent	λ_{max} (nm)
Ethanol	217, 262
Ethanol, HCl	207, 236, 289

Infrared (IR) Spectroscopy

Wavenumber (cm-1)
2940
1680
1570
1450
1363
1190
810

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR (CDCl_3 , δ in ppm):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.16	s	6H	2 x C(3)-CH ₃
2.1	s	3H	Ar-CH ₃ (C5)
2.24	s	3H	N=C-CH ₃ (C2)
6.7-6.9	br	1H	Ar-H
6.87	s	1H	Ar-H
7.1-7.2	br	1H	Ar-H

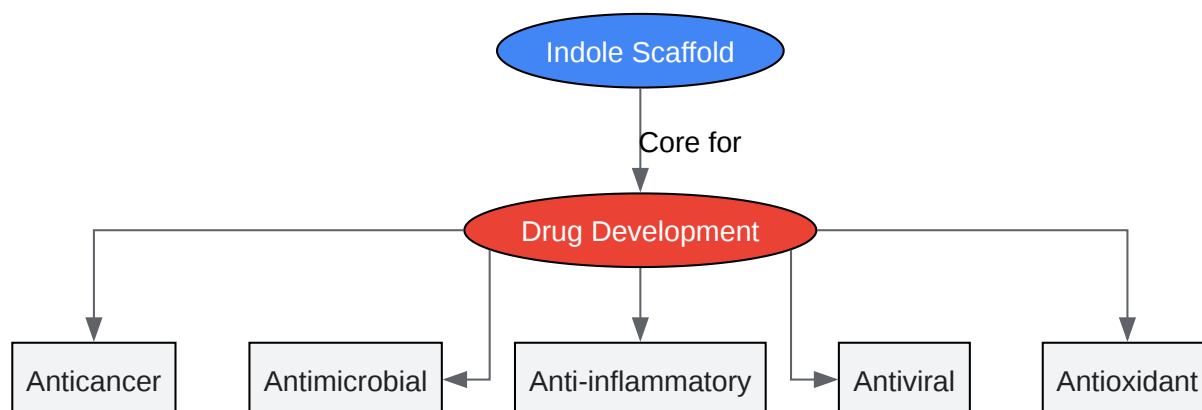
^{13}C -NMR (CDCl_3 , δ in ppm):

Chemical Shift (ppm)
19.9
24.6
25.1
37.8
121.9
127.6
129.3
136.6
148.8
152.7
164.6

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the published literature detailing the biological activity or an elucidation of the signaling pathways associated with **2,3,3,5-tetramethyl-3H-indole**. However, the broader class of indole derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2][4][5] The structural modifications on the indole ring, such as the number and position of methyl groups, can significantly influence the biological effects.[1] Further research is required to determine the specific cytotoxic, cytoprotective, or other biological effects of **2,3,3,5-tetramethyl-3H-indole**.

General Biological Relevance of Indole Derivatives



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Biological Activities of Indole Derivatives

Conclusion

This technical guide has provided a detailed overview of the synthesis and physicochemical properties of **2,3,3,5-tetramethyl-3H-indole** based on available scientific literature. While the synthesis via the Fischer indole reaction is well-established and the compound has been characterized spectroscopically, a significant gap exists in the understanding of its biological activity. Given the broad pharmacological importance of the indole scaffold, **2,3,3,5-tetramethyl-3H-indole** represents a molecule of interest for future investigations into its potential therapeutic applications. Further research is warranted to explore its bioactivity profile and to elucidate any involvement in cellular signaling pathways.

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